5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
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Overview
Description
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are significant in medicinal chemistry due to their presence in various natural products and their potential therapeutic properties. This compound is of interest in both synthetic organic chemistry and pharmacology due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Fischer indole cyclization reaction, where a hydrazone precursor is treated with an acid catalyst such as glacial acetic acid and concentrated hydrochloric acid . This reaction affords the desired isoquinoline derivative after subsequent steps including reduction and aromatization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
Scientific Research Applications
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methyl-2,3-dihydro-1H-indole: This compound shares a similar methoxy and methyl substitution pattern but differs in the core structure, being an indole rather than an isoquinoline.
6-methoxy-2-methyl-1,3-dihydroisoindol-5-amine: Another similar compound with a methoxy and methyl substitution, but with a different ring system.
Uniqueness
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-5-9-8(7-13)3-4-10(12)11(9)14-2/h3-4H,5-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGFIZVVJHXABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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